(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound (3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a benzothiazinone derivative characterized by a 1,2-benzothiazine core modified with sulfone (2,2-dioxide) and functionalized at the 1- and 3-positions. The 1-position is substituted with a 4-chlorobenzyl group, while the 3-position features an (E)-configured [(4-ethoxyphenyl)amino]methylene substituent. The compound belongs to a class of molecules studied for their utility in multicomponent reactions (MCRs) and as synthetic analogs of 1,3-dicarbonyl systems . Its synthesis likely involves condensation reactions between benzothiazinone precursors and aldehydes or amines, analogous to methods described for related derivatives .
Properties
IUPAC Name |
(3E)-1-[(4-chlorophenyl)methyl]-3-[(4-ethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-2-31-20-13-11-19(12-14-20)26-15-23-24(28)21-5-3-4-6-22(21)27(32(23,29)30)16-17-7-9-18(25)10-8-17/h3-15,26H,2,16H2,1H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFAPBRQXOXLNR-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , commonly referred to as Benzothiazinone , is a member of the benzothiazine family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of Benzothiazinone involves several steps, often starting from 4-chlorobenzylamine and 4-ethoxyphenyl isothiocyanate. The reaction typically employs methods such as nucleophilic substitutions and condensation reactions to form the desired product. The following table summarizes the key synthetic pathways:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-Chlorobenzylamine + 4-Ethoxyphenyl isothiocyanate | Stirring in acetonitrile | Intermediate compound |
| 2 | Intermediate + Base (e.g., sodium hydroxide) | Reflux | Benzothiazinone |
Antimicrobial Properties
Benzothiazinone derivatives have shown promising antimicrobial activity. Research indicates that certain derivatives exhibit significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study found that specific benzothiazine compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of Benzothiazinone has been explored in several studies. One notable research effort evaluated its efficacy against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
Calmodulin Antagonistic Activity
Benzothiazine derivatives have been reported to possess calmodulin antagonistic properties. A study highlighted that these compounds could inhibit calmodulin-mediated calcium signaling, which is crucial in various physiological processes. This activity suggests potential applications in treating conditions associated with dysregulated calcium homeostasis.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of Benzothiazinone derivatives and evaluated their antimicrobial activity against multi-drug resistant strains. The findings revealed that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a therapeutic agent.
Case Study 2: Anticancer Mechanism
Another study focused on the anticancer effects of Benzothiazinone on human breast cancer cells (MCF-7). The compound was shown to induce cell cycle arrest at the G2/M phase and activate caspase-dependent apoptosis pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death.
Research Findings
Recent research has highlighted several critical findings regarding the biological activity of Benzothiazinone:
- Antimicrobial Activity : Effective against resistant bacterial strains.
- Anticancer Properties : Induces apoptosis in various cancer cell lines.
- Calmodulin Inhibition : Potential for treating calcium-related disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares its benzothiazinone 2,2-dioxide core with several analogs but differs in substituent patterns. Key comparisons include:
Key Observations:
- Ethoxy groups (as in the 3-substituent) may enhance solubility or hydrogen-bonding capacity relative to chloro or hydrazinylidene groups .
Crystallographic and Conformational Analysis
Crystallographic studies of related compounds (e.g., 3,3-dichloro-1-ethyl derivatives) reveal non-planar ring puckering in the benzothiazinone core, quantified using Cremer-Pople parameters . The target compound’s 4-ethoxyphenylamino group may induce distinct torsional angles or hydrogen-bonding networks, influencing solid-state packing .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Multicomponent Reactions
Table 2: Structural Parameters from Crystallography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
